Tert-butyl (6-hydroxy-1H-indazol-3-YL)carbamate
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Overview
Description
tert-Butyl N-(6-hydroxy-1H-indazol-3-yl)carbamate is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-hydroxy-1H-indazol-3-yl)carbamate typically involves the reaction of 6-hydroxyindazole with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for tert-butyl N-(6-hydroxy-1H-indazol-3-yl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(6-hydroxy-1H-indazol-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution reactions could yield a variety of functionalized derivatives.
Scientific Research Applications
tert-Butyl N-(6-hydroxy-1H-indazol-3-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-hydroxy-1H-indazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate: Another indazole derivative with similar chemical properties.
tert-Butyl N-(1H-indazol-3-yl)carbamate: A structurally related compound with potential biological activities.
Uniqueness
tert-Butyl N-(6-hydroxy-1H-indazol-3-yl)carbamate is unique due to the presence of the hydroxyl group at the 6-position of the indazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H15N3O3 |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
tert-butyl N-(6-hydroxy-1H-indazol-3-yl)carbamate |
InChI |
InChI=1S/C12H15N3O3/c1-12(2,3)18-11(17)13-10-8-5-4-7(16)6-9(8)14-15-10/h4-6,16H,1-3H3,(H2,13,14,15,17) |
InChI Key |
TYGZPCKRQCHJHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NNC2=C1C=CC(=C2)O |
Origin of Product |
United States |
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